3-(3-chlorophenyl)pentanedioic acid
Description
3-(3-Chlorophenyl)pentanedioic acid is a dicarboxylic acid derivative featuring a pentanedioic acid (glutaric acid) backbone substituted with a 3-chlorophenyl group at the third carbon position.
Properties
IUPAC Name |
3-(3-chlorophenyl)pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c12-9-3-1-2-7(4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWLRFZGNLCCTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)pentanedioic acid typically involves the reaction of 3-chlorobenzyl chloride with diethyl malonate in the presence of a base such as sodium ethoxide. The resulting intermediate is then hydrolyzed and decarboxylated to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may also be employed to improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)pentanedioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Agents
Research indicates that derivatives of 3-(3-chlorophenyl)pentanedioic acid can serve as intermediates in the synthesis of antimicrobial agents. The chlorophenyl group enhances the compound's biological activity, making it a candidate for developing new antibiotics or antifungal medications. For example, studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains, suggesting that this compound could be explored for similar purposes .
Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects. In vitro studies suggest that derivatives can inhibit pro-inflammatory cytokines, which could lead to the development of new treatments for inflammatory diseases .
Organic Synthesis
Synthesis of Complex Molecules
this compound is utilized as a building block in organic synthesis. Its structure allows it to participate in various reactions, including esterification and amidation, facilitating the synthesis of more complex organic molecules. This versatility makes it valuable in the pharmaceutical industry for producing active pharmaceutical ingredients (APIs) .
Chiral Synthesis
The compound can also be employed in asymmetric synthesis, where it serves as a precursor for chiral intermediates. These intermediates are crucial for synthesizing enantiomerically pure compounds, which are often required in drug development .
Case Studies
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)pentanedioic acid involves its interaction with specific molecular targets and pathways. The chlorophenyl group can interact with various receptors and enzymes, modulating their activity. The pentanedioic acid backbone may also play a role in binding and recognition processes .
Comparison with Similar Compounds
3-(4-Chlorophenyl)Pentanedioic Acid (CAS 35271-74-0)
- Structural Difference : The chlorine substituent is in the para position on the phenyl ring, compared to the meta position in 3-(3-chlorophenyl)pentanedioic acid.
- Physicochemical Properties: Increased molecular symmetry in the para isomer may lead to higher melting points compared to the meta isomer.
- Applications :
Glutaric Acid (Pentanedioic Acid, CAS 110-94-1)
- Structural Difference : Lacks aromatic or halogen substituents.
- Physicochemical Properties :
- Applications : Industrial precursor for polymers, esters, and plasticizers.
3-[4-(Trifluoromethyl)Phenyl]Pentanedioic Acid
- Structural Difference : Substitution with a trifluoromethyl (-CF₃) group instead of chlorine.
- Physicochemical Properties :
- Applications: Potential use in medicinal chemistry for targeting enzymes sensitive to electronic effects.
3,3-Bis(Carboxymethyl)Pentanedioic Acid (CAS 5693-87-8)
- Structural Difference : Branched carboxymethyl groups at the third carbon.
- Physicochemical Properties: Higher chelating capacity due to additional carboxylate groups. Increased steric hindrance may reduce solubility in non-polar solvents .
- Applications : Metal coordination chemistry and polymer synthesis.
Biological Activity
3-(3-Chlorophenyl)pentanedioic acid, a compound of significant interest in medicinal chemistry, exhibits various biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C11H11ClO4
- Molecular Weight : 242.66 g/mol
- CAS Number : 35271-74-0
Antimicrobial Activity
Research indicates that compounds similar to this compound show promising antimicrobial properties. For instance, derivatives of arylalkanoic acids have been investigated for their effectiveness against various pathogens, suggesting potential applications in treating infections .
Antineoplastic Activity
A study conducted on structurally related compounds demonstrated significant cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- K-562 (leukemia)
- OVACAR-3 (ovarian cancer)
- HT-29 (colon adenocarcinoma)
- A-498 (kidney carcinoma)
The MTT assay results indicated that certain derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as anticancer agents .
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with cellular enzymes and receptors, modulating their activity through:
- Enzyme inhibition : Potentially affecting metabolic pathways.
- Receptor binding : Influencing signal transduction mechanisms.
Hepatotoxicity Assessment
A relevant study assessed the hepatotoxicity of compounds structurally similar to this compound in male Fischer 344 rats. The findings revealed that certain analogues induced liver damage, evidenced by elevated serum alanine aminotransferase (ALT) levels. The study highlighted the importance of structural modifications in determining the toxicity profile of these compounds .
In Vivo Studies
In vivo investigations using Swiss albino mice showed that some derivatives exhibited antitumor activity against Ehrlich ascites carcinoma (EAC). The treatment resulted in reduced tumor volume and increased survival rates compared to controls, indicating the therapeutic potential of these compounds .
Data Table: Biological Activity Overview
| Activity Type | Compound Tested | Cell Line/Model | IC50/Effect |
|---|---|---|---|
| Antimicrobial | Arylalkanoic acids | Various pathogens | Variable |
| Antineoplastic | 3-(3-chlorophenyl) derivatives | MCF-7, K-562, etc. | Low µM range |
| Hepatotoxicity | Phenyl analogues | Male Fischer rats | Elevated ALT |
| In Vivo Tumor Model | EAC treated with derivatives | Swiss albino mice | Reduced tumor volume |
Q & A
Q. What are the recommended synthetic routes for 3-(3-chlorophenyl)pentanedioic acid, and how do reaction conditions influence yield?
Methodological Answer: Synthesis of this compound can be inferred from analogous compounds. For example:
- Bromination : Bromination of 3-(3-chlorophenyl)propionic acid using Br₂ in carbon tetrachloride under reflux yields halogenated intermediates, which can be further functionalized .
- Esterification : Lewis acid catalysts (e.g., BF₃·Et₂O) may facilitate carboxylation or esterification of intermediates, as seen in similar glutaric acid derivatives .
- Coupling Reactions : Urea-mediated coupling (e.g., with pentanedioic acid derivatives) under controlled temperatures (0–25°C) and HPLC purification can achieve yields >50% .
Q. Key Variables :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane/CCl₄ | High solubility |
| Catalyst | Lewis acids (e.g., BF₃) | Accelerates kinetics |
| Temperature | 0–25°C (reflux) | Minimizes side reactions |
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- HPLC : For purity assessment and separation of diastereomers (e.g., using C18 columns and isocratic elution) .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorophenyl proton signals at δ 7.2–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected: ~258.7 g/mol for C₁₁H₁₁ClO₄) .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
Methodological Answer:
- Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, methanol) due to carboxylate groups. Limited solubility in non-polar solvents .
- Stability : Acidic conditions may protonate carboxyl groups, enhancing stability. Basic conditions could deprotonate and increase reactivity .
Advanced Research Questions
Q. How can reaction optimization resolve contradictions in reported synthetic yields?
Methodological Answer: Discrepancies in yields often arise from:
- Catalyst Purity : Impure Lewis acids (e.g., BF₃) reduce efficiency. Use freshly distilled catalysts .
- Side Reactions : Competing halogenation or ester hydrolysis. Monitor via TLC and adjust stoichiometry (e.g., Br₂:substrate ratio) .
- Validation : Reproduce methods from peer-reviewed sources (e.g., Pharmacopeial Forum protocols ).
Q. What computational models predict the biological activity of this compound?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS. Compare with analogs (e.g., 3-(4-chlorophenyl)glutaric acid) .
- QSAR Studies : Correlate chlorine positioning (meta vs. para) with anti-inflammatory activity, as seen in structurally similar acrylic acid derivatives .
Q. How does the chlorine substituent influence metabolic pathways or enzyme inhibition?
Methodological Answer:
Q. What ecological toxicity testing protocols are recommended given limited data?
Methodological Answer:
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
